molecular formula C24H24N4O4 B10997222 (4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone

(4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10997222
M. Wt: 432.5 g/mol
InChI Key: MENBGPXPBWPWPC-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is “(4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone.”
  • It belongs to the indole class of heterocyclic compounds, which are prevalent in natural products and drugs.
  • Indoles play a crucial role in cell biology and exhibit diverse biological properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include acids (for hydrolysis), reducing agents (for radical reduction), and halogens (for substitution).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Anticancer Properties: Indole derivatives have attracted attention for their potential as anticancer agents. Further studies are needed to explore their efficacy against specific cancer cell lines.

      Antimicrobial Activity: Some indole derivatives exhibit antimicrobial properties, making them relevant for drug development.

      Anti-HIV Activity: Certain indole-based compounds have been investigated for their anti-HIV effects.

  • Mechanism of Action

    • The exact mechanism of action for this specific compound may vary. indole derivatives often interact with cellular targets, affecting signaling pathways or enzyme activity.
    • Further research is necessary to elucidate the precise molecular pathways involved.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C24H24N4O4

    Molecular Weight

    432.5 g/mol

    IUPAC Name

    [4-(4,7-dimethoxy-1H-indole-2-carbonyl)piperazin-1-yl]-(1H-indol-6-yl)methanone

    InChI

    InChI=1S/C24H24N4O4/c1-31-20-5-6-21(32-2)22-17(20)14-19(26-22)24(30)28-11-9-27(10-12-28)23(29)16-4-3-15-7-8-25-18(15)13-16/h3-8,13-14,25-26H,9-12H2,1-2H3

    InChI Key

    MENBGPXPBWPWPC-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5

    Origin of Product

    United States

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